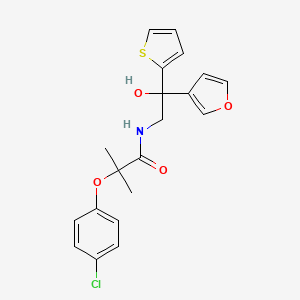
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H20ClNO4S and its molecular weight is 405.89. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dye-Sensitized Solar Cells
Phenothiazine derivatives with various conjugated linkers, including furan and thiophene, have been synthesized and applied in dye-sensitized solar cells. These compounds have been shown to significantly impact the device's performance, with furan-conjugated linkers enhancing solar energy-to-electricity conversion efficiency by over 24% compared to reference cells. This highlights the potential of incorporating furan and thiophene units in solar cell technologies for improved efficiency (Se Hun Kim et al., 2011).
Antimicrobial Activity
Compounds incorporating furan and thiophene moieties have been synthesized and demonstrated significant antimicrobial activity. For example, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their Schiff bases has shown promising results against various microbial strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (M. Arora et al., 2013).
Antiprotozoal Activity
Research into the synthesis of 2,5-bis(4-guanylphenyl)furans and related analogues has revealed their potential in treating protozoal infections. While these compounds exhibited moderate antimalarial activity, they were highly effective against Trypanosoma rhodesiense, suggesting their utility in developing new treatments for protozoal diseases (B. Das & D. Boykin, 1977).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-19(2,26-16-7-5-15(21)6-8-16)18(23)22-13-20(24,14-9-10-25-12-14)17-4-3-11-27-17/h3-12,24H,13H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOMNCGAGQNHGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=COC=C1)(C2=CC=CS2)O)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

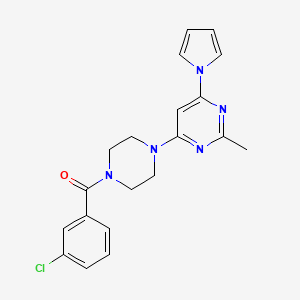
![N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2374110.png)

![2-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2374112.png)
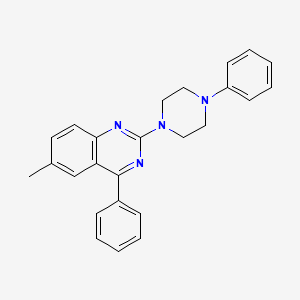
![3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374115.png)
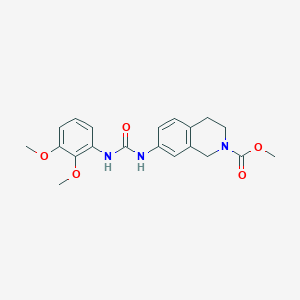
![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)

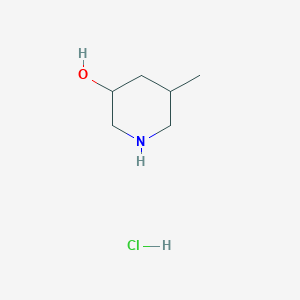


![3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride](/img/structure/B2374130.png)
